molecular formula C17H20ClNO2S3 B5205133 S-(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl) butanethioate;chloride

S-(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl) butanethioate;chloride

Cat. No.: B5205133
M. Wt: 402.0 g/mol
InChI Key: UYDFNLSQKNBEKN-UHFFFAOYSA-M
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Description

S-(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl) butanethioate;chloride: is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and a butanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl) butanethioate;chloride typically involves multiple steps, starting with the preparation of the quinoline core. The dithiolo ring is then introduced through a series of reactions involving sulfur-containing reagents. The final step involves the addition of the butanethioate group and the formation of the chloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring.

    Reduction: Reduction reactions can occur at the quinoline core, potentially altering its electronic properties.

    Substitution: Substitution reactions can take place at various positions on the quinoline core and the dithiolo ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of S-(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl) butanethioate;chloride involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, while the dithiolo ring can form covalent bonds with thiol groups in proteins. These interactions can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: S-(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl) butanethioate;chloride is unique due to its combination of a quinoline core, a dithiolo ring, and a butanethioate group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

S-(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl) butanethioate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NO2S3.ClH/c1-5-6-13(19)21-16-14-11-9-10(20-4)7-8-12(11)18-17(2,3)15(14)22-23-16;/h7-9,18H,5-6H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDFNLSQKNBEKN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)SC1=[S+]SC2=C1C3=C(C=CC(=C3)OC)NC2(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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